N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872987-48-9
Cat. No.: VC4845010
Molecular Formula: C19H15N5OS2
Molecular Weight: 393.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872987-48-9 |
|---|---|
| Molecular Formula | C19H15N5OS2 |
| Molecular Weight | 393.48 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25) |
| Standard InChI Key | XSMLFXGUADVPNW-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |
Introduction
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a benzothiazole core, a pyridazinyl moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's CAS number is 872987-48-9, and its molecular formula is C19H15N5OS2 .
Synthesis
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole and pyridazinyl moieties, followed by coupling reactions to form the sulfanyl linkage. The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
Applications in Research
This compound is likely to be studied for its interactions with biological targets, such as enzymes or receptors, which could lead to various biological effects. The unique combination of structural motifs in N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide provides a platform for further modifications in drug development.
Comparison with Similar Compounds
Similar compounds featuring benzothiazole and pyridazine rings have been investigated for their biological activities. For example, compounds with benzothiazole cores are known for their antifungal and antibacterial properties. The addition of a pyridazinyl group may enhance these activities or confer new properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume